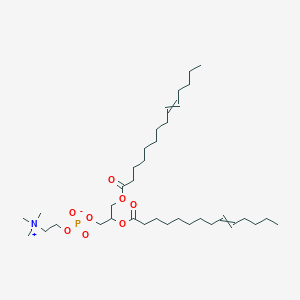
2,3-Di(tetradec-9-enoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Di(tetradec-9-enoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound known for its unique structural properties. It is a phospholipid derivative, often utilized in various scientific research fields due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Vorbereitungsmethoden
The synthesis of 2,3-Di(tetradec-9-enoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate typically involves a multi-step chemical process. One common method includes the reaction of 2-chloroethyl phosphate with 2,3-di(tetradec-9-enoyloxy)propanol to form an intermediate compound. This intermediate is then reacted with trimethylamine to yield the final product . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s purity.
Analyse Chemischer Reaktionen
2,3-Di(tetradec-9-enoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the reduction of double bonds within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphate group, with common reagents including alkyl halides and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield epoxides or hydroxylated derivatives, while reduction can lead to saturated compounds.
Wissenschaftliche Forschungsanwendungen
2,3-Di(tetradec-9-enoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used in the study of lipid bilayers and membrane dynamics due to its amphiphilic properties.
Biology: The compound is employed in the formation of liposomes and other vesicular structures, which are essential in drug delivery systems and cellular studies.
Medicine: Its role in drug delivery is particularly significant, as it can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Wirkmechanismus
The mechanism of action of 2,3-Di(tetradec-9-enoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with biological membranes. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane fusion. The molecular targets primarily include membrane proteins and phospholipids, with pathways involving alterations in membrane dynamics and interactions with other cellular components .
Vergleich Mit ähnlichen Verbindungen
2,3-Di(tetradec-9-enoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate can be compared with other similar phospholipid derivatives, such as:
2,3-Di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate: This compound has shorter acyl chains, which can affect its membrane integration and fluidity properties.
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC): DOPC is another phospholipid with different acyl chain lengths and saturation levels, influencing its use in liposome formation and membrane studies.
The uniqueness of this compound lies in its specific acyl chain length and unsaturation, which confer distinct biophysical properties and applications in various research fields.
Eigenschaften
Molekularformel |
C36H68NO8P |
|---|---|
Molekulargewicht |
673.9 g/mol |
IUPAC-Name |
2,3-di(tetradec-9-enoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C36H68NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h12-15,34H,6-11,16-33H2,1-5H3 |
InChI-Schlüssel |
AVCZHZMYOZARRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4R,5S,6R)-6-[4-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14098136.png)
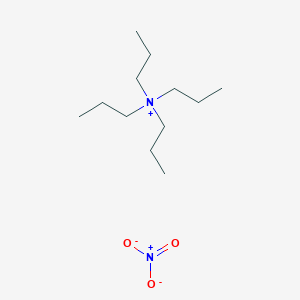
![Methyl 4-[2-(4-fluorobenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14098155.png)
![1-(3,4-Dichlorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098157.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B14098163.png)
![7-Chloro-1-(3-chlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098171.png)
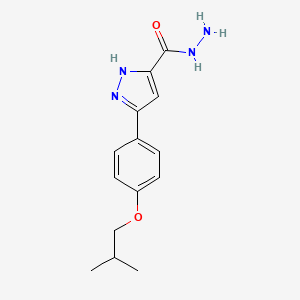
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B14098183.png)
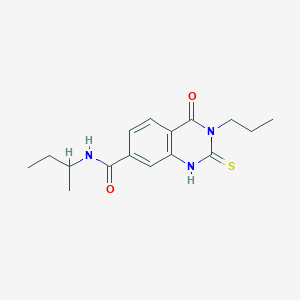
![2-[(2,6-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14098193.png)
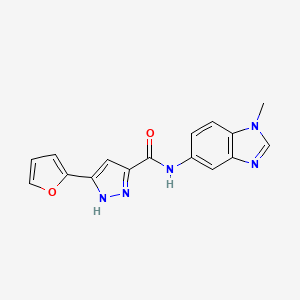
![N-(4-bromophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B14098208.png)
![1,3-Dimethyl-6-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione diHCl](/img/structure/B14098217.png)
![2-Benzyl-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098224.png)
